molecular formula C22H20O12 B12470393 Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate

Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B12470393
M. Wt: 476.4 g/mol
InChI Key: LNIVUWPCHRNJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scutellarin methyl ester is a derivative of scutellarin, a polyphenolic flavone widely distributed in nature, particularly in the mint family plants. Scutellarin is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . Scutellarin methyl ester retains many of these beneficial properties and is used in various scientific research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of scutellarin methyl ester involves several steps. One practical method includes the selective replacement of the acetyl group at C-7 with benzyl bromide, followed by the protection of hydroxy groups at C-4’ . Another approach involves the synthesis of 6-O-methyl-scutellarein, a metabolite of scutellarin, using benzyl bromide and other reagents .

Industrial Production Methods

Industrial production methods for scutellarin methyl ester are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reagents and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scutellarin methyl ester is unique due to its enhanced stability and bioavailability compared to scutellarin. Its ability to undergo various chemical modifications makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

methyl 6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIVUWPCHRNJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.